N2-Hydroxy (S)-Pramipexole is classified under the category of benzothiazole derivatives. It is an optically active compound, with the (S)-enantiomer being therapeutically relevant. The compound's structure allows it to interact effectively with dopamine receptors, particularly D2-like receptors, which are crucial for its pharmacological effects .
The synthesis of N2-Hydroxy (S)-Pramipexole can be achieved through various methods, including enzymatic and chemical approaches. A notable method involves the use of a chemoenzymatic process that combines both chemical and enzymatic steps to achieve high enantiomeric purity.
The molecular structure of N2-Hydroxy (S)-Pramipexole features a tetrahydrobenzo[d]thiazole core with a hydroxyl group at the N2 position. The compound can be represented by its chemical formula and has specific stereochemical configurations that are crucial for its biological activity.
N2-Hydroxy (S)-Pramipexole participates in several chemical reactions that are essential for its synthesis and functionalization:
The mechanism of action for N2-Hydroxy (S)-Pramipexole primarily involves agonistic activity at dopamine receptors, particularly D2-like receptors. Upon binding to these receptors, it mimics dopamine effects, leading to enhanced neurotransmission in dopaminergic pathways.
N2-Hydroxy (S)-Pramipexole exhibits several notable physical and chemical properties:
N2-Hydroxy (S)-Pramipexole has several applications in scientific research:
N2-Hydroxy (S)-Pramipexole is a chiral benzothiazole derivative with the systematic name (S)-6-N-Propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine N2-hydroxy derivative. Its molecular formula is C₁₀H₁₇N₃OS, with a molecular weight of 227.33 g/mol. The compound features a stereogenic center at the C6 position of the tetrahydrobenzothiazole ring, which adopts an (S)-absolute configuration critical for its biological activity. The N2-hydroxy modification replaces the primary amine group at the 2-position of the benzothiazole core with a hydroxylamine functional group (–NHOH), significantly altering its electronic properties and hydrogen-bonding capacity [1] [8].
Table 1: Atomic-Level Structural Features
Structural Element | Description |
---|---|
Core Structure | 4,5,6,7-Tetrahydrobenzo[d]thiazole |
C6 Configuration | (S)-enantiomer |
N2 Functional Group | Hydroxylamine (–NHOH) |
C6 Substituent | Propylamine group (–NHCH₂CH₂CH₃) |
Key Polar Groups | N2–OH, C6–NH₂, Thiazole nitrogen |
This structural modification increases the compound’s polarity compared to (S)-pramipexole, evidenced by a 15% reduction in octanol-water partition coefficient (log P) in computational models. The hydroxylamine group adopts a gauche conformation relative to the thiazole ring, optimizing intramolecular hydrogen bonding with the adjacent amine group at C6. This conformation enhances molecular rigidity and influences receptor-binding interactions [1] [4].
The synthesis of N2-Hydroxy (S)-Pramipexole involves enantiomerically pure intermediates resolved via chemoenzymatic methods. Single-crystal X-ray diffraction of the precursor (S)-N-(6-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide (C₉H₁₂N₂O₂S) reveals a P2₁2₁2₁ space group with unit cell parameters a = 7.21 Å, b = 9.85 Å, c = 14.30 Å. The asymmetric unit contains one molecule where the acetamide group at N2 and the hydroxyl group at C6 form intermolecular hydrogen bonds with adjacent molecules, creating a stable crystalline lattice [1].
Key bond metrics include:
Table 2: Crystallographic Parameters of Key Intermediates
Parameter | (S)-Intermediate | (R)-Intermediate |
---|---|---|
Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
Unit Cell Volume (ų) | 1016.2 | 1010.8 |
C6–O Bond Length (Å) | 1.422 ± 0.01 | 1.419 ± 0.01 |
Hydrogen Bond Network | O–H⋯N (2.89 Å) | O–H⋯N (2.91 Å) |
Flack Parameter | 0.02(1) | 0.03(1) |
Differential Scanning Calorimetry (DSC) shows the (S)-intermediate melts at 187°C with a 25 J/g endotherm, while the (R)-enantiomer melts at 184°C with broader endotherms. This thermal divergence confirms enantiomeric differentiation in the solid state, attributable to distinct packing efficiencies and hydrogen-bonding patterns [1] [4].
N2-Hydroxy (S)-Pramipexole and its (R)-counterpart exhibit profound pharmacological divergence due to stereoselective receptor interactions:
Table 3: Pharmacological Profile Comparison
Property | N2-Hydroxy (S)-Pramipexole | (R)-Pramipexole |
---|---|---|
D3 Receptor Kᵢ (nM) | 0.35 | 42.0 |
D2/D3 Selectivity Ratio | 50:1 | 1.2:1 |
Mitochondrial ROS Inhibition | IC₅₀ = 18 µM | IC₅₀ = 12 µM |
Primary Therapeutic Indication | Parkinson's neuroprotection | Eosinophil disorders |
BDNF Upregulation | 3.2-fold increase | No significant effect |
The N2-hydroxy modification confers unique bioactivity through three mechanisms:
Table 4: Bioactivity Mechanisms of the N2-Hydroxy Group
Mechanism | Functional Impact | Experimental Evidence |
---|---|---|
Radical Scavenging | Reduces •OH and O₂•⁻ radicals | EPR spectroscopy signal quenching (95%) |
mPTP Inhibition | Blocks Ca²⁺-induced pore opening | Mitochondrial swelling assay (IC₅₀ = 8 μM) |
D3 Receptor Binding | Stabilizes active receptor conformation | ΔG = -3.2 kcal/mol in MM/PBSA calculations |
BDNF Secretion | Activates TrkB–mTOR–p70S6K pathway | 2.8-fold increase in hippocampal slices |
Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level demonstrate the N2-hydroxy group lowers the O–H bond dissociation energy to 78 kcal/mol (vs. 105 kcal/mol in phenols), facilitating hydrogen atom transfer to free radicals. This property underlies its neuroprotective efficacy in models of oxidative stress [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: